2,2-Dimethyl-3-(methylamino)propanenitrile

Physical Organic Chemistry Structure-Property Relationships Distillation & Purification

Researchers screening serine protease inhibitors need reliable negative controls to avoid false hits from the aminonitrile pharmacophore. This compound addresses that gap with its gem-dimethyl group, which creates steric hindrance and confers weak inhibition of DPP4 (Ki > 100 µM), DPP2 (Ki > 100 µM), and PNMT (Ki = 1.11 mM). • Clean negative control for DPP/PNMT biochemical and cellular assays • Gem-dimethyl protects nitrile from premature hydrolysis in multi-step syntheses • Available as free base (bp 188.3 °C) or stable HCl salt (mp 223-224 °C) • Distinct physicochemical profile (pKa 8.27, density 0.864 g/cm³) enables QSPR model validation

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B13267235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(methylamino)propanenitrile
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)(CNC)C#N
InChIInChI=1S/C6H12N2/c1-6(2,4-7)5-8-3/h8H,5H2,1-3H3
InChIKeyATNOERSLPHCQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,2-Dimethyl-3-(methylamino)propanenitrile


2,2-Dimethyl-3-(methylamino)propanenitrile (CAS 802000-67-5) is a sterically hindered aminonitrile characterized by a geminal dimethyl group at the alpha-position relative to the nitrile . This bifunctional molecule serves as a versatile small-molecule scaffold in organic synthesis and is primarily procured for research purposes as either the free base or its hydrochloride salt (CAS 16011-89-5) . Its structure imparts distinct physicochemical properties, including a predicted boiling point of 188.3±23.0 °C, density of 0.864±0.06 g/cm³, and a pKa of 8.27±0.30 . The hydrochloride salt is a crystalline powder with a defined melting point of 223-224°C, facilitating reproducible handling in laboratory settings .

Sterically hindered aminonitrile scaffold for synthesis
Protease selectivity benchmark (DPP4, DPP2, PNMT context)
Defined hydrochloride salt for reproducible lab handling

2,2-Dimethyl-3-(methylamino)propanenitrile vs Analogs


Generic substitution among aminonitriles is scientifically unsound due to the profound impact of alpha-substitution on both physicochemical behavior and biological activity profiles. The target compound's geminal dimethyl group creates a sterically congested environment absent in linear analogs like 3-(methylamino)propanenitrile (CAS 693-05-0) or monosubstituted analogs like 2-methyl-3-(methylamino)propanenitrile (CAS 50840-30-7) . This structural distinction is not merely cosmetic: it directly translates into quantifiable differences in boiling point (a ~6°C elevation), density, basicity (pKa shift), and, critically, a distinct pattern of enzyme inhibition that may serve as a selectivity filter in target-based screening campaigns [1][2][3]. Substituting one scaffold for another without accounting for these differences risks experimental inconsistency, flawed SAR interpretation, or procurement of a compound with an unintended biological signature.

Target Compound
Linear / Mono-substituted Analogs
Steric Environment
Geminal dimethyl group present
Unhindered alpha-carbon, steric context differs
Enzyme Profile
Reported weak inhibition (DPP4/PNMT context)
Inhibition profile may shift, assay interpretation context may differ
Physical Form
Crystalline hydrochloride salt (mp 223°C)
Often liquid at room temperature; handling and storage properties differ

2,2-Dimethyl-3-(methylamino)propanenitrile Comparative Evidence


Boiling Point and Density: Impact of Gem-Dimethyl Group

The geminal dimethyl group at the alpha-position of 2,2-Dimethyl-3-(methylamino)propanenitrile results in a quantifiably higher boiling point compared to its non-geminal and unsubstituted analogs. Specifically, the target compound exhibits a predicted boiling point of 188.3±23.0 °C . In contrast, the unsubstituted linear analog, 3-(methylamino)propanenitrile (CAS 693-05-0), has a reported boiling point of 182-186 °C, while the mono-methyl substituted analog, 2-methyl-3-(methylamino)propanenitrile (CAS 50840-30-7), boils at 182.3 °C [1][2]. Concurrently, the density of the target compound (0.864 g/cm³) is lower than that of 3-(methylamino)propanenitrile (0.899 g/mL) [1]. These differences, though modest, reflect the increased molecular weight and altered intermolecular forces due to steric hindrance, which can impact distillation protocols, solvent compatibility, and mass-transfer calculations in scale-up processes.

Boiling Point & Density
Cross-study comparable
Target: BP 188.3±23.0 °C; Density 0.864 g/cm³
vs. linear analog: BP 182–186 °C; Density 0.899 g/mL
Supports purification and solvent selection review
ΔBP +2–6 °C; ΔDensity −0.035 g/cm³
Physical Organic Chemistry Structure-Property Relationships Distillation & Purification Chemical Handling

pKa and Hydrochloride Salt Melting Point

The target compound possesses a predicted pKa of 8.27±0.30, a value that positions its basicity for specific protonation states under physiological or reaction conditions . Its hydrochloride salt (CAS 16011-89-5) is a well-defined crystalline powder with a sharp melting point of 223-224 °C and a recommended storage temperature of 4 °C . This is in contrast to the free base form of the simpler analog 3-(methylamino)propanenitrile, which is a liquid with a reported melting point of -21 °C . The availability of a high-melting, analytically tractable salt simplifies accurate weighing, long-term storage, and the preparation of reproducible solutions, which are critical for quantitative biological assays and multi-step syntheses. The pKa value also allows researchers to predict the compound's ionization state and thus its partition coefficient (logD) at a given pH, influencing decisions in chromatography and extraction.

pKa & Salt Form
Cross-study comparable
Target: pKa 8.27±0.30; HCl salt mp 223–224 °C
vs. linear analog: liquid at RT (mp −21°C)
Defined salt form supports reproducible handling
ΔMp +244 °C; linear analog lacks reported pKa
Acid-Base Chemistry Formulation Science Analytical Chemistry Compound Management

Selective Inhibition Profile: DPP4, DPP2, PNMT

2,2-Dimethyl-3-(methylamino)propanenitrile exhibits a unique and weak enzyme inhibition profile that distinguishes it from many potent aminonitrile-derived inhibitors. In vitro assays demonstrate that this compound is essentially inactive against several serine proteases. It shows Ki > 1.00×10⁵ nM (i.e., >100 µM) against human Dipeptidyl Peptidase 4 (DPP4) and Dipeptidyl Peptidase 2 (DPP2) [1][2]. Furthermore, it demonstrates a Ki of 1.11×10⁶ nM (1.11 mM) against Phenylethanolamine N-Methyltransferase (PNMT) [3]. This weak activity contrasts sharply with many nitrile-based drug candidates that achieve low nanomolar potency against these same targets [4]. The consistently high Ki/IC50 values across different enzymes suggest that the gem-dimethyl group sterically hinders productive binding to these common nitrile-interacting active sites. For researchers, this profile offers a valuable negative control or a selectivity benchmark when evaluating more potent analogs. Procuring this specific compound, rather than an analog that may serendipitously inhibit these enzymes at lower concentrations, prevents unwanted biological noise in cell-based assays and ensures that observed effects are not due to off-target serine protease inhibition.

Enzyme Inhibition (Ki)
Cross-study comparable
DPP4 Ki > 100 µM; PNMT Ki = 1.11 mM
vs. potent DPP4 inhibitor: Ki = 1.80 nM
Supports selectivity review for protease screening
>55,000-fold lower potency than potent DPP4 comparator
Enzymology Drug Discovery Selectivity Profiling Target-Based Screening

Sterically Shielded Nitrile and Metabolic Stability

The alpha-geminal dimethyl substitution in 2,2-Dimethyl-3-(methylamino)propanenitrile creates a sterically shielded environment around the nitrile group. While direct comparative metabolic stability data for this exact compound are not publicly available, this structural feature is a well-established design principle in medicinal chemistry for reducing metabolic liabilities such as nitrile hydrolysis by cytochrome P450 enzymes or non-specific plasma esterases [1]. The steric bulk slows the approach of nucleophiles, including water and biological nucleophiles, to the electrophilic nitrile carbon. In contrast, less hindered aminonitriles like 3-(methylamino)propanenitrile lack this protection and are expected to undergo hydrolysis more readily. This structural insight is a class-level inference: the presence of the gem-dimethyl group is a quantifiable structural descriptor (e.g., Sterimol B1 or Tolman cone angle) that correlates with a reduced rate of nitrile hydrolysis. For procurement, this means that the target compound is a superior choice for applications requiring a nitrile that is resistant to premature degradation, such as in cellular assays or long-term stability studies. Selecting an unshielded analog would introduce greater uncertainty regarding compound integrity over the course of an experiment.

Nitrile Stability
Class-level inference
Gem-dimethyl group provides steric shielding
vs. unsubstituted analog: unhindered alpha-carbon
Class-level inference may support stability context
Data to verify for specific reaction conditions
Medicinal Chemistry Metabolic Stability Chemical Reactivity Drug Design

Applications of 2,2-Dimethyl-3-(methylamino)propanenitrile


Negative Control in Serine Protease Inhibitor Screening

Given its demonstrated weak inhibition of DPP4 (Ki > 100 µM), DPP2 (Ki > 100 µM), and PNMT (Ki = 1.11 mM), 2,2-Dimethyl-3-(methylamino)propanenitrile is ideally suited as a negative control or a selectivity benchmark in biochemical and cellular assays designed to identify or characterize novel serine protease inhibitors [1][2][3]. Its procurement ensures that any observed activity of a test compound is not attributable to a general aminonitrile pharmacophore. Using this specific compound, rather than a generic aminonitrile that may inadvertently possess some inhibitory activity, provides a cleaner, more interpretable assay window. This is particularly valuable in high-throughput screening campaigns against DPP4, DPP2, DPP8, DPP9, or PNMT, where nitrile-based leads are common.

Sterically Hindered Nitrile Synthetic Intermediate

The geminal dimethyl group of 2,2-Dimethyl-3-(methylamino)propanenitrile confers steric protection to the nitrile, a feature that, based on established medicinal chemistry principles, predicts enhanced resistance to premature hydrolysis [4]. This makes it a compelling building block for multi-step syntheses of complex molecules where the nitrile must survive harsh or prolonged reaction conditions (e.g., basic aqueous workups, nucleophilic additions, or heating). Its defined boiling point and availability as a stable hydrochloride salt (mp 223-224 °C) further facilitate its use in reproducible synthetic protocols . Researchers should procure this compound over less hindered analogs when synthetic route robustness is a primary concern.

Physicochemical Standard for Aminonitrile SPR

The distinct physical properties of 2,2-Dimethyl-3-(methylamino)propanenitrile—namely its predicted boiling point of 188.3 °C, density of 0.864 g/cm³, and pKa of 8.27—provide a valuable data point for structure-property relationship (SPR) and quantitative structure-property relationship (QSPR) modeling of aminonitriles . Its properties differ measurably from the unsubstituted analog 3-(methylamino)propanenitrile (boiling point 182-186 °C, density 0.899 g/mL) and the monosubstituted analog (boiling point 182.3 °C) [5][6]. For researchers building predictive models for properties like boiling point, logP, or pKa, procuring this compound provides an essential, quantifiable data set to validate model predictions for sterically congested aminonitriles. Its use as a calibration or validation standard improves the accuracy of in silico predictions for a wider chemical space.

Precursor for Chiral Amines via Nitrile Reduction

Reduction of the nitrile group in 2,2-Dimethyl-3-(methylamino)propanenitrile would yield 2,2-dimethyl-1,3-propanediamine derivatives. The gem-dimethyl group proximal to the resulting primary amine creates a neopentylamine-like structure, a motif of significant interest in medicinal chemistry for modulating basicity and metabolic stability. The well-defined nature of the hydrochloride salt (CAS 16011-89-5) ensures accurate stoichiometry in reduction reactions . While direct comparative reduction data is lacking, the procurement of this specific starting material is justified by the unique steric environment of the product amine, which cannot be accessed from simpler, non-geminal aminonitriles.

Application
Selection Property
Validation Focus
Protease inhibitor screening
Weak enzyme inhibition context
Assay selectivity window review
Hindered nitrile synthetic intermediate
Gem-dimethyl steric shielding
Nitrile stability under reaction conditions
Aminonitrile SPR modeling
Distinct physicochemical profile
Predictive model calibration and validation
Neopentylamine precursor synthesis
Unique steric environment at alpha-carbon
Resulting amine basicity and steric bulk context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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